N-(1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide
Description
N-(1H-1,3-Benzodiazol-2-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a benzodiazole (benzimidazole) core linked to a cyclohexanecarboxamide group. This scaffold is notable for its versatility in medicinal chemistry, particularly in drug discovery, where it serves as a privileged structure for targeting enzymes and receptors.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-13(10-6-2-1-3-7-10)17-14-15-11-8-4-5-9-12(11)16-14/h4-5,8-10H,1-3,6-7H2,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIQFCQXLDJDMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide typically involves the reaction of 2-aminobenzimidazole with cyclohexanecarboxylic acid or its derivatives. One common method includes the use of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF) . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the benzimidazole ring or the cyclohexanecarboxamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce functional groups like halogens or alkyl groups onto the benzimidazole ring.
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but the benzimidazole ring is known to interact with various biological molecules .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Analogues :
N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]cyclohexanecarboxamide (CAS: 315712-43-7)
- Structure : Differs by an ethyl bridge between benzodiazole and the carboxamide.
- Properties : Molecular weight = 271.36 g/mol, logP (predicted) ≈ 2.8–3.1 (estimated from similar compounds). The ethyl linker increases flexibility and may reduce steric hindrance compared to the parent compound .
N-(1,3-Benzothiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexane-1-carboxamide (Y043-0324) Structure: Benzothiazole replaces benzodiazole; tetrazole substituent added. Properties: logP = 3.56, molecular weight = 328.39 g/mol.
N-[3-(1H-1,3-Benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide (Compound 10)
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~269.34 (estimated) | ~2.9 | Benzodiazole, cyclohexane |
| N-[2-(Benzodiazol-2-yl)ethyl] derivative | 271.36 | ~3.0 | Ethyl linker |
| Benzothiazole-tetrazole analog (Y043-0324) | 328.39 | 3.56 | Benzothiazole, tetrazole |
| Compound 10 | ~434.45 | ~2.2 | Pyrazole, methylpiperazine |
Key Advantages and Limitations
- Target Compound Advantages :
- Simplified structure for ease of synthesis.
- Balanced lipophilicity (predicted logP ~2.9) for membrane permeability.
- Limitations vs. Analogs :
- Lower solubility compared to piperazine-containing derivatives (e.g., Compound 10).
- Reduced hydrogen-bonding capacity vs. tetrazole or triazole analogs .
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the formation of the benzodiazole ring through cyclization reactions with o-phenylenediamine and carboxylic acid derivatives. The cyclohexanecarboxamide moiety is then formed via amide coupling reactions.
Key Reaction Steps:
- Formation of Benzodiazole Ring : Cyclization of o-phenylenediamine.
- Amide Formation : Reaction with cyclohexanecarboxylic acid derivatives.
Antimicrobial Properties
Research indicates that compounds containing the benzodiazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzodiazole can inhibit the growth of various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial action.
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The compound's mechanism may involve the inhibition of specific kinases that are crucial for tumor growth.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The benzodiazole ring may interact with enzymes or receptors, altering their activity.
- Signal Transduction Pathways : The compound can influence pathways related to apoptosis and cell cycle regulation.
Study 1: Antimicrobial Activity
A study published in 2024 evaluated the antimicrobial effects of several benzodiazole derivatives, including this compound. The results indicated that this compound exhibited notable inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
Study 2: Anticancer Efficacy
In a separate investigation, this compound was tested against human cancer cell lines. The compound demonstrated an IC50 value of approximately 15 µM against breast cancer cells after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 10 - 50 | 15 |
| N-(2-(1H-benzimidazol-2-yl)methyl)butanamide | 20 - 60 | 25 |
| N-(1H-indazole-3-carboxamide) | 15 - 55 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
